molecular formula C10H13F3N2O B2356232 1-[(1,3-Oxazol-4-yl)methyl]-4-(trifluoromethyl)piperidine CAS No. 2097857-89-9

1-[(1,3-Oxazol-4-yl)methyl]-4-(trifluoromethyl)piperidine

Cat. No.: B2356232
CAS No.: 2097857-89-9
M. Wt: 234.222
InChI Key: BEVNGECAHZUHPD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of OTFP is C10H13F3N2O, and its molecular weight is 234.222. It consists of a piperidine ring with an oxazolyl methyl and trifluoromethyl substituent.


Chemical Reactions Analysis

While specific chemical reactions involving OTFP are not detailed in the literature, reactions involving similar compounds often involve direct arylation of oxazoles .

Scientific Research Applications

Novel Synthetic Methodologies

Researchers have developed innovative synthetic routes for structurally complex molecules incorporating elements like trifluoromethyl groups and piperidine units. A notable example includes the novel synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, demonstrating the versatility of using boronic acids, sodium azide, and active methylene ketones in a one-pot reaction, highlighting the utility of piperidine and DMSO/H2O solvents for efficient synthesis processes (Jian Zhang et al., 2013).

Biological Activity Studies

The compound's structural analogs have been explored for their biological activities, including as inhibitors of soluble epoxide hydrolase. This exploration led to the discovery of potent inhibitors through high-throughput screening and lead optimization, showcasing the critical role of the triazine heterocycle and phenyl group substitutions for enhancing biological efficacy (R. Thalji et al., 2013).

Antimicrobial Applications

The synthesis and evaluation of antimicrobial activities have been a significant area of research for compounds containing piperidine or related structural motifs. For instance, new derivatives of 1,2,4-oxadiazoles were synthesized, demonstrating strong antimicrobial properties, and a detailed structure-activity relationship study was performed to understand the effect of these compounds (K. Krolenko et al., 2016).

Properties

IUPAC Name

4-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O/c11-10(12,13)8-1-3-15(4-2-8)5-9-6-16-7-14-9/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVNGECAHZUHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)CC2=COC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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